chemical properties of (E)-hept-1-en-1-ylboronic acid
chemical properties of (E)-hept-1-en-1-ylboronic acid
An In-depth Technical Guide to (E)-hept-1-en-1-ylboronic acid
Introduction
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, prized for their unique combination of stability, functional group tolerance, and versatile reactivity.[1] Structurally, they are distinguished by a trivalent boron atom bonded to an organic substituent and two hydroxyl groups, creating an sp²-hybridized center with a vacant p-orbital.[2] This electron deficiency imparts Lewis acidic character, which is central to their chemical behavior.[3] Among the various classes, alkenylboronic acids are particularly valuable for constructing carbon-carbon bonds with stereochemical control.
This guide provides a comprehensive technical overview of a specific and highly useful example: (E)-hept-1-en-1-ylboronic acid . We will delve into its core chemical and physical properties, spectroscopic signature, synthesis, and primary applications, with a focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5][6] This document is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the practical application of this versatile synthetic building block.
Physicochemical and Structural Properties
(E)-hept-1-en-1-ylboronic acid is a white to off-white solid at room temperature.[7] Its stability and ease of handling, relative to many other organometallic reagents, make it an attractive component in complex molecule synthesis.[2][3] Boronic acids are considered environmentally friendly or "green" compounds due to their low toxicity and degradation to boric acid.[2][3]
The defining structural feature is the trans (E) configuration of the carbon-carbon double bond, which is crucial for the stereospecificity of its subsequent reactions. The boron atom possesses a trigonal planar geometry, and the overall molecule is relatively nonpolar, though the boronic acid moiety provides a site for hydrogen bonding.[2] In the solid state, boronic acids can exist as mixtures including oligomeric anhydrides, most notably the cyclic six-membered boroxines.[2]
Core Data Summary
| Property | Value | Reference(s) |
| CAS Number | 57404-76-9 | [7][8][9][10] |
| Molecular Formula | C₇H₁₅BO₂ | [7][8] |
| Molecular Weight | 142.00 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Melting Point | 107-111 °C | [7] |
| InChI Key | LDTJUGVTOZBIBN-VOTSOKGWSA-N | [7] |
| Canonical SMILES | CCCCC\C=C\B(O)O | [7] |
Spectroscopic Characterization
Definitive structural confirmation of (E)-hept-1-en-1-ylboronic acid and its derivatives relies on standard spectroscopic techniques. While spectra for the free acid are not always published, data from its highly stable and commonly used pinacol ester, (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serves as an excellent proxy for identifying the key structural motifs.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The most diagnostic signals are the two vinylic protons. The proton on the carbon adjacent to the boron atom (C1) typically appears as a doublet of triplets around δ 5.41 ppm. The second vinylic proton (C2) resonates further downfield, around δ 6.63 ppm, also as a doublet of triplets. The large coupling constant (J) between these protons, approximately 18.0 Hz, is characteristic and confirmatory of the (E) or trans stereochemistry.[11] The remaining signals correspond to the pentyl chain protons.
-
¹³C NMR : The carbon atom bonded to boron (C1) is significantly influenced by the boron's electronegativity, though its signal can sometimes be broad or difficult to observe. The second vinylic carbon (C2) gives a sharp signal around δ 155.0 ppm.[11] The carbons of the pentyl chain appear in the upfield aliphatic region.
-
-
High-Resolution Mass Spectrometry (HRMS) : This technique is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[11]
Synthesis and Purification
The most common and efficient method for synthesizing (E)-alkenylboronic acids is through the hydroboration of a terminal alkyne . For (E)-hept-1-en-1-ylboronic acid, the precursor is 1-heptyne. The reaction proceeds with anti-Markovnikov addition of a boron hydride across the triple bond, followed by hydrolysis or, more commonly, trapping with an alcohol like pinacol to form a stable boronic ester. This ester can be purified and stored, or directly hydrolyzed to the free boronic acid if needed.
Workflow: Synthesis of (E)-2-(hept-1-en-1-yl)boronic acid pinacol ester```dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
While boronic acids are more stable than many organometallic reagents, proper handling is crucial to maintain their integrity. [12]
-
Stability : The primary decomposition pathway for boronic acids is protodeboronation , where the C-B bond is cleaved by moisture or protic solvents, especially under non-neutral pH and at elevated temperatures. [12]They can also dehydrate to form boroxine anhydrides. To enhance stability for long-term storage, conversion to a boronic ester (e.g., pinacol ester) is highly recommended. [12][13]* Storage : (E)-hept-1-en-1-ylboronic acid should be stored in a cool, dry place under an inert atmosphere such as argon or nitrogen in a tightly sealed container. [12]* Safety : This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7][14]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [7]Work should be conducted in a well-ventilated fume hood.
Conclusion
(E)-hept-1-en-1-ylboronic acid is a valuable and versatile building block in synthetic organic chemistry. Its well-defined stereochemistry, stability, and predictable reactivity make it an ideal coupling partner in Suzuki-Miyaura reactions for the stereospecific synthesis of complex alkenes. A thorough understanding of its properties, handling requirements, and reaction mechanisms allows researchers to effectively harness its synthetic potential in the fields of drug discovery, natural product synthesis, and materials science.
References
- Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
- (E)-Hex-1-en-1-ylboronic acid. Sigma-Aldrich.
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- (1E)-Hept-1-en-1-ylboronic acid | CAS 57404-76-9. Santa Cruz Biotechnology.
- (1E)-(Pent-1-en-1-yl)boronic acid | C5H11BO2 | CID 5702651. PubChem.
- trans-1-Heptenylboronic acid 57404-76-9. Sigma-Aldrich.
- Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. Benchchem.
- Amination of alkylboronic esters. White Rose Research Online.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- ((1E)-prop-1-en-1-yl)boronic acid | C3H7BO2 | CID. PubChem.
- (1E)-Hept-1-en-1-ylboronic acid | CAS 57404-76-9. Santa Cruz Biotechnology.
- Suzuki Coupling. Organic Chemistry Portal.
- (1E)-(Hept-1-en-1-yl)boronic acid. Apollo Scientific.
- Applications of Suzuki Coupling Reaction. BOC Sciences.
- Suzuki cross-coupling. Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. E-庚烯-1-基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. 57404-76-9 Cas No. | (1E)-(Hept-1-en-1-yl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 11. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ((1E)-prop-1-en-1-yl)boronic acid | C3H7BO2 | CID 6157276 - PubChem [pubchem.ncbi.nlm.nih.gov]
